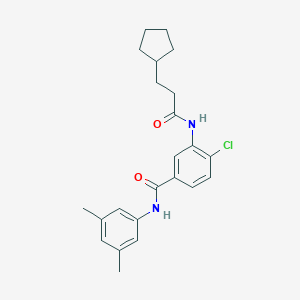
4-chloro-3-(3-cyclopentylpropanoylamino)-N-(3,5-dimethylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-3-(3-cyclopentylpropanoylamino)-N-(3,5-dimethylphenyl)benzamide, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and lupus. CP-690,550 is a selective inhibitor of Janus kinase 3 (JAK3), a protein kinase that plays a crucial role in the signaling pathways of cytokines involved in immune responses.
作用机制
4-chloro-3-(3-cyclopentylpropanoylamino)-N-(3,5-dimethylphenyl)benzamide is a selective inhibitor of JAK3, a protein kinase that is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. JAK3 is expressed primarily in immune cells, and it plays a crucial role in the development and function of T cells, B cells, and natural killer cells. By inhibiting JAK3, this compound blocks the signaling pathways of these cytokines, which reduces the activation and proliferation of immune cells and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects that are relevant to its use in the treatment of autoimmune diseases. The drug has been shown to reduce the production of pro-inflammatory cytokines such as IL-6, tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ), which are involved in the pathogenesis of rheumatoid arthritis, psoriasis, and lupus. This compound also reduces the activation and proliferation of T cells and B cells, which are responsible for the production of autoantibodies and the destruction of healthy tissue in autoimmune diseases.
实验室实验的优点和局限性
4-chloro-3-(3-cyclopentylpropanoylamino)-N-(3,5-dimethylphenyl)benzamide has several advantages and limitations for lab experiments. The drug is highly selective for JAK3, which makes it a useful tool for studying the role of JAK3 in immune cell signaling and function. This compound is also effective in reducing the production of pro-inflammatory cytokines, which can be measured using various assays such as ELISA and qPCR. However, this compound has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into account when designing experiments using this compound.
未来方向
4-chloro-3-(3-cyclopentylpropanoylamino)-N-(3,5-dimethylphenyl)benzamide has several potential future directions for research and development. One direction is to investigate the use of this compound in combination with other drugs for the treatment of autoimmune diseases. This compound has been shown to be effective in reducing the symptoms of rheumatoid arthritis, psoriasis, and lupus, but it may be more effective in combination with other drugs that target different signaling pathways involved in these diseases. Another direction is to investigate the use of this compound in other autoimmune diseases such as multiple sclerosis, Crohn's disease, and type 1 diabetes. This compound has shown promise in animal models of these diseases, and further research is needed to determine its potential efficacy in humans. Finally, future research could focus on the development of new JAK3 inhibitors that are more potent and selective than this compound, which could lead to the development of more effective treatments for autoimmune diseases.
合成方法
The synthesis of 4-chloro-3-(3-cyclopentylpropanoylamino)-N-(3,5-dimethylphenyl)benzamide involves several steps, including the preparation of the starting materials, the coupling of the amine and the acid, and the final purification of the product. The synthesis method has been described in detail in several research papers, and it involves the use of various reagents and solvents. The yield of the synthesis process is typically around 30-40%, and the purity of the final product is usually over 95%.
科学研究应用
4-chloro-3-(3-cyclopentylpropanoylamino)-N-(3,5-dimethylphenyl)benzamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. The drug has shown promising results in animal models of rheumatoid arthritis, psoriasis, and lupus, and it has also been tested in humans with these conditions. In clinical trials, this compound has been shown to reduce the symptoms of rheumatoid arthritis and improve joint function in patients who did not respond to other treatments. The drug has also been shown to be effective in the treatment of psoriasis and lupus.
属性
分子式 |
C23H27ClN2O2 |
|---|---|
分子量 |
398.9 g/mol |
IUPAC 名称 |
4-chloro-3-(3-cyclopentylpropanoylamino)-N-(3,5-dimethylphenyl)benzamide |
InChI |
InChI=1S/C23H27ClN2O2/c1-15-11-16(2)13-19(12-15)25-23(28)18-8-9-20(24)21(14-18)26-22(27)10-7-17-5-3-4-6-17/h8-9,11-14,17H,3-7,10H2,1-2H3,(H,25,28)(H,26,27) |
InChI 键 |
AIWAPZCPUMFBSS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CCC3CCCC3)C |
规范 SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CCC3CCCC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-3-{[2-(4-isobutylphenyl)propanoyl]amino}-N-phenylbenzamide](/img/structure/B309263.png)
![4-chloro-N-(2-ethoxyphenyl)-3-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309265.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309266.png)
![Propyl 5-[(2,4-dichlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309267.png)

![Ethyl 5-[(2,4-dichlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309271.png)
![Ethyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309274.png)
![Methyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309276.png)
![4-[(4-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)benzamide](/img/structure/B309277.png)
![3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309278.png)
![Propyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B309279.png)
![4-chloro-N-[4-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309280.png)
![Propyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309281.png)
![4-chloro-N-(2-phenylethyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309284.png)